

Application Notes and Protocols for Chromatographic Analysis of Disperse Red 50 Purity

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Compound of Interest

Compound Name: Disperse red 50

Cat. No.: B1585171

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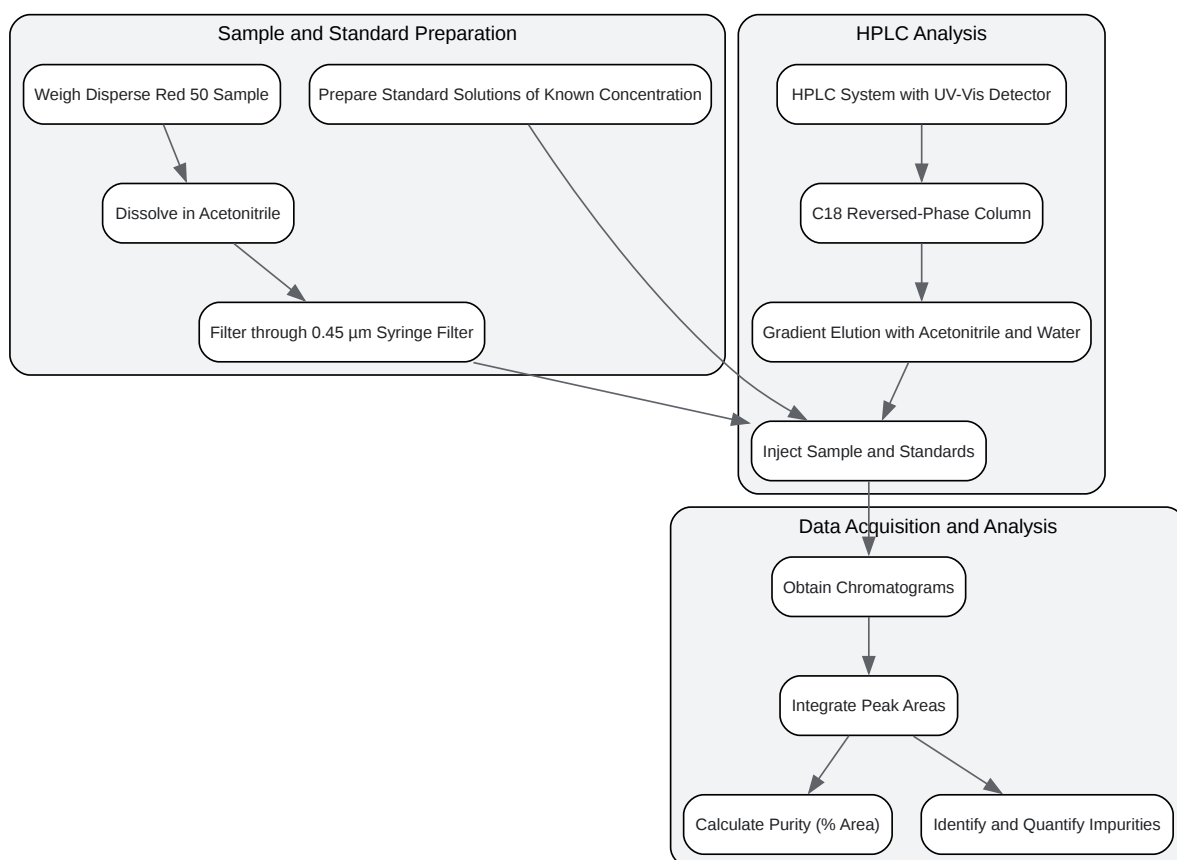
Introduction

Disperse Red 50 is a monoazo dye used extensively in the textile industry for dyeing polyester and its blended fabrics.[1] The purity of this dye is a critical parameter that directly impacts the quality, consistency, and safety of the final dyed products. The manufacturing process of **Disperse Red 50**, which involves the diazotization of 2-Chloro-4-nitrobenzenamine and its subsequent coupling with N-ethyl-N-cyanoethylaniline, can lead to the formation of various impurities.[1] These impurities may include unreacted starting materials, byproducts from side reactions, or degradation products.

This application note provides a detailed protocol for the quantitative analysis of **Disperse Red 50** purity using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. The described method is designed for researchers, scientists, and quality control professionals to accurately determine the purity of **Disperse Red 50** and identify potential impurities.

Experimental Workflow

The overall workflow for the chromatographic analysis of **Disperse Red 50** purity is depicted in the following diagram.



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Caption: Experimental workflow for the chromatographic analysis of **Disperse Red 50**.

Experimental Protocols

Materials and Reagents

- **Disperse Red 50** sample (for analysis)
- **Disperse Red 50** reference standard (purity $\geq 99.5\%$)
- Acetonitrile (HPLC grade)
- Water (HPLC grade, filtered and deionized)
- Methanol (HPLC grade)
- 0.45 μm syringe filters (PTFE or nylon)

Instrumentation

- HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL):

- Accurately weigh approximately 10 mg of the **Disperse Red 50** reference standard.
- Transfer it to a 10 mL volumetric flask.
- Dissolve and dilute to volume with acetonitrile.

Working Standard Solutions:

- Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.

Sample Solution (1 mg/mL):

- Accurately weigh approximately 10 mg of the **Disperse Red 50** sample.

- Transfer it to a 10 mL volumetric flask.
- Dissolve and dilute to volume with acetonitrile.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

Parameter	Condition
Column	C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient	60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	520 nm (or monitor at multiple wavelengths if using a PDA detector)
Injection Volume	10 µL

Data Presentation

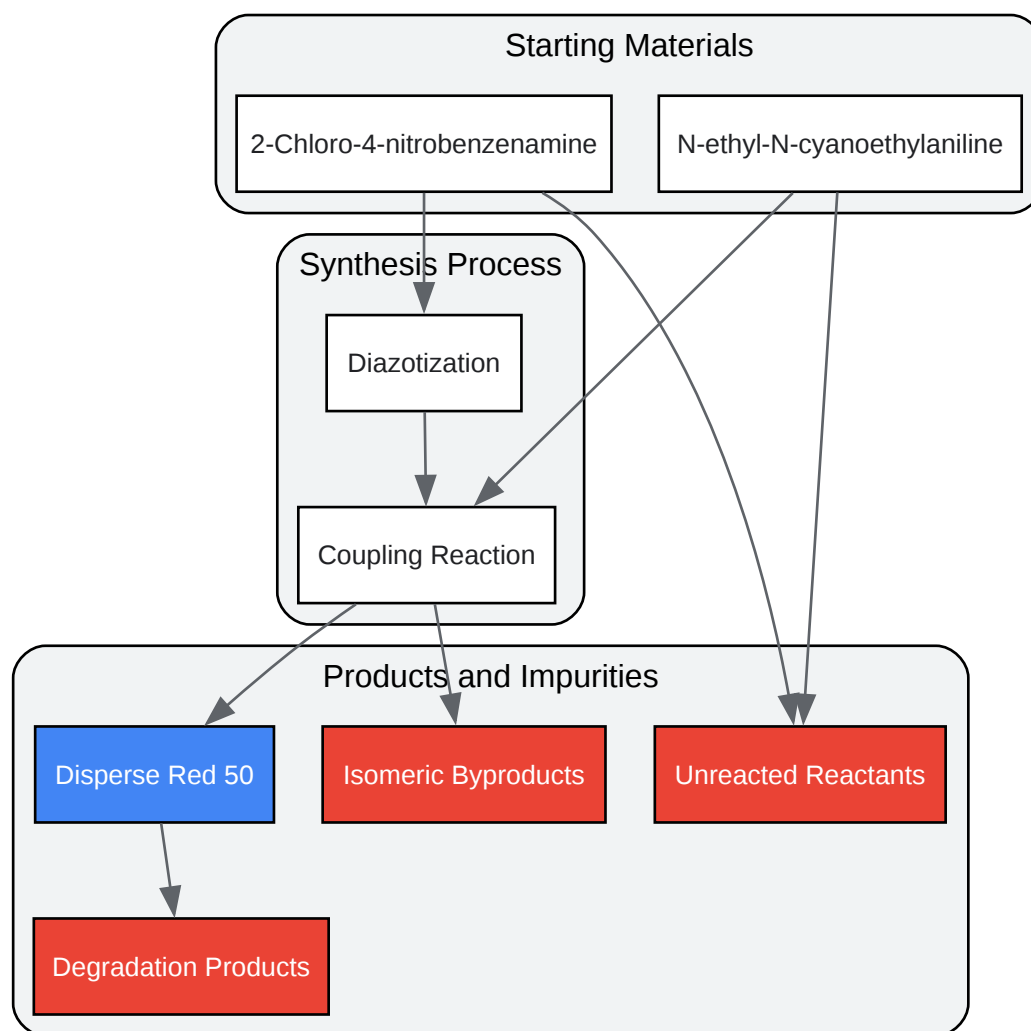
The purity of the **Disperse Red 50** sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative Chromatographic Data for **Disperse Red 50** Purity Analysis

Peak ID	Retention Time (min)	Peak Area	Area %	Identification
1	3.2	15,000	0.3	Impurity 1 (e.g., 2-Chloro-4-nitrobenzenamine)
2	5.8	10,000	0.2	Impurity 2 (e.g., N-ethyl-N-cyanoethylaniline)
3	10.5	4,950,000	99.0	Disperse Red 50
4	12.1	25,000	0.5	Impurity 3 (e.g., Isomeric byproduct)
Total		5,000,000	100.0	

Potential Impurities

The synthesis of **Disperse Red 50** can lead to the formation of several potential impurities. A logical relationship diagram of the synthesis and potential impurities is shown below.



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Caption: Synthesis pathway and potential impurities of **Disperse Red 50**.

Potential impurities that may be observed during the chromatographic analysis include:

- Unreacted Starting Materials: Residual 2-Chloro-4-nitrobenzenamine and N-ethyl-N-cyanoethylaniline.
- Isomeric Byproducts: Positional isomers formed during the coupling reaction.
- Degradation Products: Compounds resulting from the degradation of the dye product or reactants under the reaction or storage conditions.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust protocol for the determination of **Disperse Red 50** purity. The method is sensitive, selective, and can be readily implemented in a quality control or research laboratory setting. Accurate determination of dye purity is essential for ensuring the quality and safety of textile products.

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References

- 1. worlddyevariety.com [worlddyevariety.com]
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